molecular formula C9H12ClNO B1318225 4-(Allyloxy)aniline hydrochloride CAS No. 88271-75-4

4-(Allyloxy)aniline hydrochloride

Cat. No.: B1318225
CAS No.: 88271-75-4
M. Wt: 185.65 g/mol
InChI Key: OFPNXNRNUPFBAT-UHFFFAOYSA-N
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Description

4-(Allyloxy)aniline hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is an organic compound with the molecular formula C9H12ClNO, consisting of an aniline group substituted with an allyloxy group at the para position and combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)aniline hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, 4-nitrophenol, undergoes nitration to form 4-nitrophenyl ether. This intermediate is then reduced to 4-aminophenyl ether.

    Allylation: The 4-aminophenyl ether is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate to yield 4-(allyloxy)aniline.

    Hydrochloride Formation: Finally, the 4-(allyloxy)aniline is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by efficient allylation and hydrochloride formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form 4-(allyloxy)aniline.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-(allyloxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)aniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Allyloxy)aniline hydrochloride exerts its effects involves interactions with various molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects. The aniline group can undergo electrophilic aromatic substitution, further modifying its activity.

Comparison with Similar Compounds

    4-(Methoxy)aniline: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(Ethoxy)aniline: Contains an ethoxy group instead of an allyloxy group.

    4-(Propoxy)aniline: Has a propoxy group in place of the allyloxy group.

Uniqueness: 4-(Allyloxy)aniline hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h2-6H,1,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPNXNRNUPFBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589249
Record name 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88271-75-4
Record name 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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